Cas no 26944-48-9 (Glibornuride)

Glibornuride structure
Glibornuride structure
Nome del prodotto:Glibornuride
Numero CAS:26944-48-9
MF:C18H26N2O4S
MW:366.475043773651
CID:93655
PubChem ID:12818200

Glibornuride Proprietà chimiche e fisiche

Nomi e identificatori

    • Glibornuride
    • L-2-AMINO-3-ETHYLPENTANOIC ACID
    • 1-((1R)-2-endo-Hydroxy-3-endo-bornyl)-3-(p-tolylsulfonyl)urea
    • 1-((1R)-2endo-hydroxy-bornan-3endo-yl)-3-(toluene-4-sulfonyl)-urea
    • 1-(p-Tolylsulfonyl)-3-(2-endo-hydroxy-3-endo-D-bornyl)harnstoff
    • 1-(p-Tolylsulfonyl)-3-(2-endo-hydroxy-3-endo-L-bornyl)harnstoff
    • EINECS 248-124-6
    • endo,endo-1-((1R)-(2-Hydroxy-3-bornyl))-3-(p-tolylsulfonyl)urea
    • Glibornurida [INN-Spanish]
    • Glibornuridum [INN-Latin]
    • Glutril
    • Ro 6-4563
    • Q3772225
    • Glibornuridum
    • HY-17451
    • SCHEMBL49695
    • GLIBORNURIDE [WHO-DD]
    • MS-25871
    • GLIBORNURIDE [MART.]
    • N-(((3-Hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methylbenzenesulfonamide (1S-(endo,endo))-
    • DB08962
    • Glibornurida
    • VP83E7434R
    • starbld0016620
    • UNII-VP83E7434R
    • GLIBORNURIDE [INN]
    • Ro-64563
    • 1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
    • N-[[[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl]amino]carbonyl]-4-methyl-benzenesulfonamide
    • CS-0008292
    • BRN 2821299
    • Ro-6-4563
    • Ro 6-4563/8
    • CHEBI:135545
    • endo, endo-1-((1R)-(2-Hydroxy-3-bornyl))-3-(p-tolylsulfonyl)urea
    • Benzenesulfonamide, N-(((3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methyl-, (1S-(endo, endo))-
    • GLIBORNURIDE [MI]
    • CHEMBL529888
    • 26944-48-9
    • Glibornuride [USAN:INN:BAN]
    • GLIBORNURIDE [USAN]
    • MFCD00869202
    • NS00098909
    • Gluboride
    • Glibornurid
    • DTXSID001016937
    • 1ST10239
    • AKOS040741790
    • Glibornuridum (INN-Latin)
    • RMTYNAPTNBJHQI-LLDVTBCESA-N
    • DTXCID401475121
    • Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-
    • Benzenesulfonamide, N-[[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl]-4-methyl-, [1S-(endo,endo)]-
    • GLIBORNURIDE (MART.)
    • Benzenesulfonamide, N-(((3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methyl-, (1S-(endo,endo))-
    • DA-53575
    • GS4038
    • endo,endo-1-[(1R)-(2-Hydroxy-3-bornyl)]-3-(p-tolylsulfonyl)urea
    • 3-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)heptan-2-yl)-1-(4-methylbenzenesulfonyl)urea
    • Glibornurida (INN-Spanish)
    • G12786
    • endo, endo-1-[(1R)-(2-Hydroxy-3-bornyl)]-3-(p-tolylsulfonyl)urea
    • 3-[(1S,2S,3R,4R)-3-HYDROXY-4,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL]-1-(4-METHYLBENZENESULFONYL)UREA
    • A10BB04
    • Glutril (TN)
    • endo,endo-1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea
    • N-(((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)carbamoyl)-4-methylbenzenesulfonamide
    • 248-124-6
    • EX-A11258
    • Inchi: InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)
    • Chiave InChI: RMTYNAPTNBJHQI-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(S(N/C(/O)=N\C2C3CCC(C)(C3(C)C)C2O)(=O)=O)C=C1

Proprietà calcolate

  • Massa esatta: 366.16100
  • Massa monoisotopica: 366.161
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 634
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 104A^2

Proprietà sperimentali

  • Densità: 1.1793 (rough estimate)
  • Punto di fusione: 192-195° (ethanol-water); also reported as 195-198°
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.6930 (estimate)
  • PSA: 107.37000
  • LogP: 3.84460
  • Rotazione specifica: D +63.8° (ethanol)

Glibornuride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0008292-100mg
Glibornuride
26944-48-9 99.25%
100mg
$1950.0 2022-04-27
ChemScence
CS-0008292-50mg
Glibornuride
26944-48-9 99.25%
50mg
$1280.0 2022-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-490039-10mg
Glibornuride,
26944-48-9
10mg
¥3234.00 2023-09-05
1PlusChem
1P00C33R-10mg
Glibornuride
26944-48-9 99%
10mg
$460.00 2024-05-08
eNovation Chemicals LLC
Y1234625-10mg
Glibornuride
26944-48-9 98%
10mg
$190 2025-02-24
Aaron
AR00C3C3-5mg
Glibornuride
26944-48-9 98%
5mg
$123.00 2025-01-24
A2B Chem LLC
AF63095-50mg
Glibornuride
26944-48-9 99%
50mg
$1024.00 2023-12-31
A2B Chem LLC
AF63095-100mg
Glibornuride
26944-48-9 98%
100mg
$2306.00 2024-04-20
A2B Chem LLC
AF63095-5mg
Glibornuride
26944-48-9 98%
5mg
$302.00 2024-04-20
1PlusChem
1P00C33R-25mg
Glibornuride
26944-48-9 99%
25mg
$895.00 2024-05-08
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司